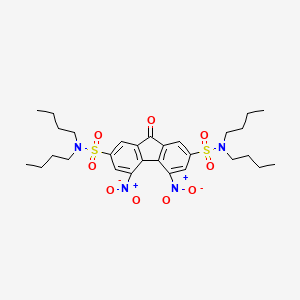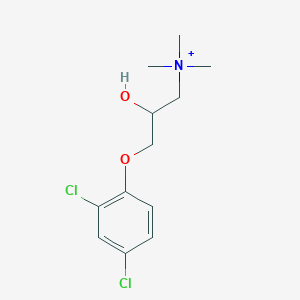![molecular formula C16H16N2S B11710702 N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)
N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE: is a synthetic organic compound belonging to the thiazolidine class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a phenyl group and a 4-methylphenyl group, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired thiazolidine compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The phenyl and 4-methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl and 4-methylphenyl groups.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Its potential therapeutic applications are being explored in various medical research fields.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用机制
The mechanism of action of (2Z)-3-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the inhibition of inflammatory pathways and microbial growth.
相似化合物的比较
- (2Z)-{[(4-Methylphenyl)sulfonyl]hydrazono}acetic acid
- (2Z)-({[(4-Methylphenyl)sulfonyl]oxy}imino)(phenyl)acetonitrile
Comparison: While these compounds share structural similarities, such as the presence of a 4-methylphenyl group, (2Z)-3-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE is unique due to its thiazolidine ring. This ring structure imparts distinct chemical and biological properties, making it more versatile in various applications. The presence of both sulfur and nitrogen in the ring also allows for unique interactions with biological targets, setting it apart from other similar compounds.
属性
分子式 |
C16H16N2S |
|---|---|
分子量 |
268.4 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-N-phenyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C16H16N2S/c1-13-7-9-15(10-8-13)18-11-12-19-16(18)17-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI 键 |
ANSYVNSZYHVXMR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CCSC2=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11710622.png)
![2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11710633.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)

![6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11710674.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)


![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11710708.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)
![N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)
